cis-4,5-Dihydro-2,4,5-trimethyloxazole

Stereochemistry Analytical Chemistry Chiral Separation

cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1) is a stereochemically defined 4,5-dihydrooxazole (oxazoline) derivative with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. This heterocyclic compound is primarily recognized in flavor and aroma chemistry, where it is formed via the Maillard reaction and Strecker degradation pathways during the thermal processing of foods.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 23236-41-1
Cat. No. B14150320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4,5-Dihydro-2,4,5-trimethyloxazole
CAS23236-41-1
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)C)C
InChIInChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
InChIKeyAOCHNXXMYIQWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1): Procurement-Relevant Identity, Physicochemical Profile, and Core Applications


cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1) is a stereochemically defined 4,5-dihydrooxazole (oxazoline) derivative with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . This heterocyclic compound is primarily recognized in flavor and aroma chemistry, where it is formed via the Maillard reaction and Strecker degradation pathways during the thermal processing of foods [1]. Its occurrence has been documented in cooked beef and other heated food systems, where it contributes to characteristic meaty, roasted, and savory aroma profiles [2].

Why 'Oxazoline-Class' Substitution Is Scientifically Unjustified: The Case for cis-4,5-Dihydro-2,4,5-trimethyloxazole


The term 'oxazoline' or 'oxazole' encompasses a structurally diverse family of heterocycles that exhibit profound differences in chemical stability, reactivity, and sensory properties. Generic substitution among oxazolines, oxazoles, or stereoisomers is not scientifically valid. For example, the fully aromatic oxazole (e.g., 2,4,5-trimethyloxazole, CAS 20662-84-4) lacks the dihydro functionality and stereochemical centers present in cis-4,5-dihydro-2,4,5-trimethyloxazole, leading to fundamentally different formation pathways, aroma thresholds, and flavor profiles [1]. Similarly, the cis and trans stereoisomers of 4,5-dihydro-2,4,5-trimethyloxazole exhibit differential reactivity in ring-opening reactions, with ab initio calculations predicting the cis-isomer to be less reactive than the trans-isomer by 2.7 kcal/mol [2]. The quantitative evidence presented in Section 3 substantiates why cis-4,5-dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1) must be procured and utilized as a distinct chemical entity.

cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1): Quantitative Evidence of Differentiation for Procurement Decisions


Stereochemical Identity Verification: Differentiating cis-4,5-Dihydro-2,4,5-trimethyloxazole from its trans-Isomer

The cis-configuration of 4,5-dihydro-2,4,5-trimethyloxazole can be unequivocally distinguished from the trans-isomer via ¹H NMR coupling constant analysis. The coupling constant between the oxazoline H(4) and H(5) methine protons is consistently larger for the cis isomer than the trans isomer (J₄₋₅ trans < J₄₋₅ cis) [1]. This stereochemical distinction is critical, as the trans-isomer exhibits significantly higher reactivity toward ring-opening reactions; ab initio molecular calculations predict the cis-isomer is 2.7 kcal/mol less reactive [2].

Stereochemistry Analytical Chemistry Chiral Separation

Aroma Profile and Threshold Differentiation: cis-4,5-Dihydro-2,4,5-trimethyloxazole vs. 2,4,5-Trimethyloxazole

cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1) belongs to the 3-oxazoline subclass, which has been isolated and identified as a key volatile flavor constituent in cooked beef [1]. While specific quantitative aroma threshold data for the isolated cis-isomer is not directly available in the reviewed literature, class-level evidence demonstrates that 3-oxazolines, as a group, exhibit flavor thresholds in the range of 0.02 to 1 ppm [2]. In contrast, the aromatic 2,4,5-trimethyloxazole (CAS 20662-84-4) possesses a distinct green, vegetable-like aroma profile typical of 4,5-dialkyloxazoles [3] and lacks the meaty, roasted character imparted by 3-oxazolines.

Flavor Chemistry Sensory Science Maillard Reaction

Regulatory and Food-Grade Status Differentiation: cis-4,5-Dihydro-2,4,5-trimethyloxazole vs. 2,4,5-Trimethyl-3-oxazoline (FEMA 3525)

2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8), a mixture of cis and trans isomers, is recognized as FEMA 3525 and permitted for use as a food flavoring agent . cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1) is the isolated cis-stereoisomer component of this FEMA-designated material. Procurement of the pure cis-isomer allows for precise formulation control and eliminates the variability introduced by the isomeric mixture.

Food Additive Regulation FEMA GRAS Regulatory Compliance

Chemical Reactivity Differentiation: cis-4,5-Dihydro-2,4,5-trimethyloxazole Exhibits Lower Ring-Opening Reactivity than trans-Isomer

Ab initio molecular calculations predict that the cis-isomer of 4,5-dihydro-2,4,5-trimethyloxazole is 2.7 kcal/mol less reactive toward ring-opening reactions than its trans counterpart [1]. This computational finding is consistent with experimental observations on related oxazoline-5-carboxylate systems, where the trans-oxazoline was found to be 'much more reactive' than the cis-isomer [2].

Organic Synthesis Reaction Kinetics Computational Chemistry

cis-4,5-Dihydro-2,4,5-trimethyloxazole (CAS 23236-41-1): High-Value Application Scenarios Based on Evidence-Backed Differentiation


Precision Flavor Formulation for Meat and Savory Food Products

Based on its documented occurrence in cooked beef and its class-level flavor threshold range of 0.02-1 ppm [1], cis-4,5-dihydro-2,4,5-trimethyloxazole is the preferred compound for recreating authentic meaty and roasted flavor notes in processed foods, plant-based meat alternatives, and savory seasonings. The use of the pure cis-isomer ensures consistency in sensory profile, avoiding the variable cis/trans ratio found in FEMA 3525 mixtures.

Maillard Reaction Research and Food Processing Model Systems

As a well-characterized heterocyclic product of the Maillard reaction cascade [2], cis-4,5-dihydro-2,4,5-trimethyloxazole serves as a valuable analytical standard and reaction intermediate for researchers investigating flavor generation pathways during thermal food processing. Its defined stereochemistry (cis) is essential for accurate mechanistic studies.

Organic Synthesis Requiring Stereochemically Stable Oxazoline Intermediates

The computational prediction that the cis-isomer is 2.7 kcal/mol less reactive toward ring-opening reactions than the trans-isomer [3] makes cis-4,5-dihydro-2,4,5-trimethyloxazole a strategically advantageous choice in synthetic pathways where the oxazoline ring must remain intact during subsequent transformations. This enhanced stability can improve reaction yields and product purity.

Analytical Method Development and Chiral Separation Studies

The distinct NMR coupling constant relationship (J₄₋₅ trans < J₄₋₅ cis) for the methine protons [4] enables cis-4,5-dihydro-2,4,5-trimethyloxazole to function as a model compound for developing and validating analytical methods for the separation and quantification of oxazoline stereoisomers in complex matrices, such as food extracts or reaction mixtures.

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